1-(3-fluoropyridin-4-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a fluoropyridine ring attached to a cyclopropane moiety, making it a unique and valuable molecule for various scientific applications.
Preparation Methods
The synthesis of 1-(3-fluoropyridin-4-yl)cyclopropan-1-amine involves several steps, typically starting with the preparation of the fluoropyridine ring followed by the formation of the cyclopropane moiety. One common synthetic route involves the reaction of 3-fluoropyridine with cyclopropanamine under specific conditions to yield the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet the demand for this compound in research and pharmaceutical applications .
Chemical Reactions Analysis
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine ring, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals and drug discovery processes.
Biology: This compound is utilized in biological studies to understand its effects on various biological pathways and targets.
Industry: It finds applications in the synthesis of other complex molecules and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-(3-fluoropyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The fluoropyridine ring and cyclopropane moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. This compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects in various applications.
Comparison with Similar Compounds
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(3-fluoropyridin-2-yl)cyclopropan-1-amine: This compound has a similar structure but with the fluorine atom positioned at the 2nd position of the pyridine ring.
1-(4-fluoropyridin-3-yl)cyclopropan-1-amine: Another similar compound with the fluorine atom at the 4th position of the pyridine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
1427012-47-2 |
---|---|
Molecular Formula |
C8H9FN2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.